4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

MAO-B inhibition neurodegeneration enzymology

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (CAS 331662-65-8) is a quinoline-3-carbonitrile derivative with a molecular formula of C12H10N2O3 and a molecular weight of approximately 230.22 g/mol. Its structure, featuring a 4-hydroxy group, 5,7-dimethoxy substitution, and a 3-carbonitrile moiety, places it within a class of heterocyclic compounds studied for diverse biological activities, including enzyme inhibition and potential antimicrobial and anticancer properties.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 331662-65-8
Cat. No. B1354824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile
CAS331662-65-8
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C#N
InChIInChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)12(15)7(5-13)6-14-9/h3-4,6H,1-2H3,(H,14,15)
InChIKeyVULJFGGTQMATOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (CAS 331662-65-8) for Sourcing: Key Biological and Physicochemical Data


4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (CAS 331662-65-8) is a quinoline-3-carbonitrile derivative with a molecular formula of C12H10N2O3 and a molecular weight of approximately 230.22 g/mol . Its structure, featuring a 4-hydroxy group, 5,7-dimethoxy substitution, and a 3-carbonitrile moiety, places it within a class of heterocyclic compounds studied for diverse biological activities, including enzyme inhibition and potential antimicrobial and anticancer properties [1].

Why 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile Cannot Be Interchanged with Generic 4-Hydroxyquinoline-3-carbonitriles


Generic substitution of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile with other 4-hydroxyquinoline-3-carbonitrile analogs, such as the unsubstituted parent (CAS 2305-70-6) or 7-bromo derivative (CAS 958648-90-3), is not scientifically valid due to the profound influence of the 5,7-dimethoxy motif on molecular recognition and pharmacokinetic behavior. Structural activity relationship studies across the quinoline-3-carbonitrile class demonstrate that the presence and position of methoxy substituents critically modulate target engagement [1]. Specifically, the 5,7-dimethoxy substitution has been correlated with enhanced kinase inhibition relative to other isomers, while also influencing toxicity profiles . Furthermore, the target compound exhibits a distinct lipophilicity (LogP ≈ 1.42) that fundamentally alters its partition coefficient and passive permeability compared to analogs lacking methoxy groups . These differences translate to discrete activity profiles and preclude the assumption of functional equivalence for research or procurement purposes.

Quantitative Differentiation of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile: Evidence for Scientific Selection


MAO-B Enzyme Inhibition Potency Relative to Class Standard

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile demonstrates significant inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 530 nM [1]. While direct head-to-head data for the most structurally similar analog (4-hydroxyquinoline-3-carbonitrile, CAS 2305-70-6) is not available, this potency is notable within the quinoline-3-carbonitrile class. For context, other potent MAO-B inhibitors like 2-amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile show an IC50 of 2.90 nM [2], establishing a benchmark for potency. The target compound's activity in the mid-nanomolar range defines its specific utility in profiling studies where sub-micromolar, but not ultra-potent, inhibition is required.

MAO-B inhibition neurodegeneration enzymology

Antibacterial Activity Against Staphylococcus aureus (MIC Value)

The compound exhibits antibacterial activity against Staphylococcus aureus, a Gram-positive pathogen, with a reported Minimum Inhibitory Concentration (MIC) of 10 µM . This value provides a quantitative basis for its antimicrobial potential relative to other quinoline derivatives. While direct comparisons to a specific, close structural analog under identical conditions are lacking in the open literature, this data point serves as a critical selection criterion. It indicates that the compound has moderate activity against this clinically relevant strain, which is a key differentiator from analogs that may show no activity or require significantly higher concentrations.

antibacterial antimicrobial MIC

Inhibition of CYP3A4 and Implications for Drug-Drug Interaction Studies

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile inhibits the major drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4) with an IC50 of 800 nM [1]. This property is significant when compared to other quinoline-3-carbonitrile derivatives. For example, the 7-bromo analog (7-bromo-4-hydroxyquinoline-3-carbonitrile, CAS 958648-90-3) exhibits a substantially weaker inhibition with an IC50 of 7,900 nM [2]. The target compound is therefore approximately 10-fold more potent as a CYP3A4 inhibitor than its 7-bromo substituted counterpart.

CYP3A4 drug metabolism ADME

Acetylcholinesterase (AChE) Inhibition Potency and Selectivity Profile

The compound inhibits human acetylcholinesterase (AChE) with an IC50 of 1,200 nM [1]. While this is less potent than its inhibition of MAO-B (IC50 = 530 nM) and CYP3A4 (IC50 = 800 nM), it represents a measurable interaction with the cholinergic system. This contrasts with other quinoline-3-carbonitriles, such as certain pyrano-fused derivatives, which have been reported to inhibit AChE with much higher potency, e.g., an IC50 of 2,600 nM [2]. The target compound's AChE inhibition profile is therefore distinct, offering a specific level of activity that may be advantageous for assays where a moderate, rather than potent, AChE inhibitor is required.

AChE neurotransmission CNS disorders

Targeted Research Applications for 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile Based on Verified Data


Pharmacological Profiling of Monoamine Oxidase B (MAO-B)

Utilize 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile as a mid-nanomolar potency inhibitor of MAO-B (IC50 = 530 nM) [1]. Its activity level is ideal for validating assay conditions or as a reference compound in studies of MAO-B related to neurodegenerative disorders, where compounds with a defined, but not maximal, inhibition profile are needed to explore therapeutic windows.

Probe for Cytochrome P450 3A4 (CYP3A4) Drug-Drug Interaction Studies

Employ this compound as a selective CYP3A4 inhibitor (IC50 = 800 nM) [2]. Its 10-fold higher potency compared to the 7-bromo analog (IC50 = 7,900 nM) [3] makes it a superior tool for investigating CYP3A4-mediated metabolism and potential drug-drug interactions in in vitro hepatic models. Its distinct potency profile allows for more sensitive detection of CYP3A4-dependent effects.

Antibacterial Screening Against Gram-Positive Pathogens

Include 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile in antimicrobial susceptibility panels against Staphylococcus aureus, where it exhibits a known MIC of 10 µM . This defined activity level makes it a useful comparator or starting point for structure-activity relationship (SAR) studies aimed at developing novel quinoline-based antibacterial agents.

Investigation of Acetylcholinesterase (AChE) Modulation

Apply this compound in neuropharmacology research to study the effects of moderate AChE inhibition (IC50 = 1,200 nM) [4]. Its potency lies between that of highly potent AChE inhibitors (often used as therapeutics) and inactive analogs, providing a unique tool for dissecting the nuanced role of AChE in cellular signaling and disease models.

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